molecular formula C8H13N3O B11123570 N-ethyl-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-ethyl-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B11123570
M. Wt: 167.21 g/mol
InChI Key: FZCSZNXNWLLATM-UHFFFAOYSA-N
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Description

N-ethyl-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound characterized by a pyrazole ring substituted with ethyl, methyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones. For instance, reacting hydrazine hydrate with 2,4-pentanedione under reflux conditions yields 3,5-dimethyl-1H-pyrazole.

    Ethylation: The next step involves the ethylation of the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate.

    Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-ethyl-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-1,5-dimethyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor modulator, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as pesticides or herbicides, due to its potential biological activity. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites, while the pyrazole ring may participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-3-carboxamide: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    N-methyl-1,5-dimethyl-1H-pyrazole-3-carboxamide: Contains a methyl group instead of an ethyl group, potentially altering its interaction with molecular targets.

    N-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide: The position of the carboxamide group is different, which can influence its chemical properties and biological activity.

Uniqueness

N-ethyl-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both ethyl and carboxamide groups on the pyrazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-ethyl-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C8H13N3O/c1-4-9-8(12)7-5-6(2)11(3)10-7/h5H,4H2,1-3H3,(H,9,12)

InChI Key

FZCSZNXNWLLATM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NN(C(=C1)C)C

Origin of Product

United States

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